Product packaging for 3-Phenyloxetane-3-carbaldehyde(Cat. No.:CAS No. 1638764-35-8)

3-Phenyloxetane-3-carbaldehyde

Cat. No.: B3187667
CAS No.: 1638764-35-8
M. Wt: 162.18 g/mol
InChI Key: WTCNCTTVWVSYBL-UHFFFAOYSA-N
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Description

3-Phenyloxetane-3-carbaldehyde (CAS 114012-42-9) is a high-value chemical building block designed for advanced drug discovery applications. It features a polar oxetane ring, a three-dimensional scaffold that is increasingly employed in medicinal chemistry to improve the physicochemical properties of drug candidates. The incorporation of an oxetane ring can serve as a non-classical bioisostere for carbonyl groups or gem-dimethyl motifs, often leading to enhanced solubility, reduced lipophilicity, and improved metabolic stability of target molecules . The aldehyde functional group provides a versatile synthetic handle for further chemical transformations, enabling researchers to readily incorporate this fragment into more complex structures via reactions such as nucleophilic addition or reductive amination. The 3-phenyl substitution makes this compound a particularly useful intermediate for exploring structure-activity relationships in programs targeting protein kinases or other biologically relevant targets where the oxetane can engage in favorable hydrogen-bonding interactions with the hinge region of enzymes . This product is intended for research purposes as a key intermediate in the synthesis of novel bioactive compounds. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B3187667 3-Phenyloxetane-3-carbaldehyde CAS No. 1638764-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyloxetane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCNCTTVWVSYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Transformations

Oxetane (B1205548) Ring-Opening Reactions

The significant ring strain of the oxetane core is a primary driver for its reactivity, leading to various ring-opening transformations. nih.govacs.org These reactions are typically initiated by the activation of the oxetane oxygen by a Lewis or Brønsted acid, followed by nucleophilic attack. researchgate.netresearchgate.net

Nucleophilic Ring Opening with Various Reagents

The cleavage of the oxetane ring in 3-Phenyloxetane-3-carbaldehyde can be achieved with a range of nucleophiles. The presence of the electron-withdrawing aldehyde group and the sterically demanding phenyl group at the same carbon atom (C3) influences the regiochemical and stereochemical outcome of these reactions. In general, for 3,3-disubstituted oxetanes, nucleophilic attack occurs at one of the C2 or C4 methylene (B1212753) carbons.

Regioselectivity and Stereoselectivity in Ring Cleavage

The regioselectivity of the nucleophilic ring opening of 3,3-disubstituted oxetanes is dictated by a combination of steric and electronic factors, as well as the nature of the catalyst and nucleophile. rsc.org In the case of this compound, the two potential sites for nucleophilic attack are the equivalent C2 and C4 positions. The reaction proceeds via an SN2 mechanism, leading to the formation of a 1,3-difunctionalized propane (B168953) derivative.

Stereoselectivity becomes a key consideration when chiral catalysts are employed, enabling the desymmetrization of the prochiral oxetane. Chiral Brønsted acids and metal complexes have been successfully used for the enantioselective ring-opening of 3-substituted oxetanes, providing access to valuable chiral building blocks. acs.orgresearchgate.net While specific studies on this compound are limited, it is anticipated that similar stereocontrol can be achieved.

Catalytic Approaches to Ring Opening (e.g., Frustrated Lewis Pairs, Metal-Catalyzed)

Catalytic methods offer mild and efficient pathways for oxetane ring-opening. Frustrated Lewis Pairs (FLPs), typically combinations of sterically hindered Lewis acids and bases, have emerged as potent metal-free catalysts for the activation and cleavage of cyclic ethers, including oxetanes. researchgate.netpsu.edu The FLP activates the oxetane, facilitating nucleophilic attack.

Metal-catalyzed ring-opening reactions are also prevalent. A variety of transition metal complexes, including those of cobalt, rhenium, and others, have been shown to catalyze the addition of nucleophiles to oxetanes with high efficiency and selectivity. acs.orgresearchgate.net

Catalytic SystemNucleophileGeneral Outcome for 3-Substituted OxetanesPotential Product from this compound
Frustrated Lewis Pairs (e.g., B(C6F5)3/Phosphine)HydrosilanesReductive ring opening to yield alcohols. acs.org3-Phenyl-3-(hydroxymethyl)propane-1-ol
Chiral Phosphoric AcidsThiols (e.g., 2-mercaptobenzothiazole)Enantioselective ring opening to afford chiral thioethers. acs.orgChiral 3-(benzothiazol-2-ylthio)-2-phenyl-2-(hydroxymethyl)propan-1-ol
Co-salen ComplexesIntramolecular alcohols/phenolsEnantioselective intramolecular ring opening to form cyclic ethers. acs.orgDependent on tethered nucleophile
Rhenium(V)-oxo complexThiolsRegioselective formation of hydroxyl-substituted thioethers. researchgate.net3-Arylthio-2-phenyl-2-formylpropan-1-ol

Ring Expansion Reactions of the Oxetane Moiety

Beyond simple ring-opening, the strained oxetane ring can undergo ring expansion reactions to form larger heterocyclic systems. sioc-journal.cn These transformations are often promoted by reaction with carbenes or carbene precursors, or through metal-catalyzed cycloaddition processes. For instance, the reaction of oxetanes with diazo compounds in the presence of a suitable metal catalyst can lead to the formation of five-membered tetrahydrofuran (B95107) derivatives. While specific examples starting from this compound are not extensively documented, the general reactivity pattern of oxetanes suggests its potential to participate in such expansions.

Reactivity of the Aldehyde Functional Group

The aldehyde functionality in this compound offers a versatile handle for a variety of chemical transformations, largely independent of the oxetane ring's reactivity under appropriate conditions.

Advanced Aldehyde Reductions and Oxidations

The aldehyde group can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to other important 3,3-disubstituted oxetane building blocks. The synthesis of this compound itself typically proceeds via the oxidation of the corresponding primary alcohol, (3-phenyloxetan-3-yl)methanol.

The selective oxidation of this alcohol to the aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Conversely, the aldehyde can be further oxidized to 3-phenyloxetane-3-carboxylic acid. The reduction of the aldehyde provides a direct route back to the primary alcohol.

TransformationReagent/CatalystProductGeneral Observations
Aldehyde ReductionNaBH4, LiAlH4(3-Phenyloxetan-3-yl)methanolStandard hydride reagents are expected to be effective.
Aldehyde OxidationPinnick Oxidation (NaClO2, 2-methyl-2-butene)3-Phenyloxetane-3-carboxylic acidKnown for selective aldehyde oxidation without affecting other functional groups.
Alcohol Oxidation (to Aldehyde)Dess-Martin Periodinane, Swern OxidationThis compoundMild conditions are crucial to avoid ring-opening or over-oxidation.

The stability of the oxetane ring under various reaction conditions is a critical consideration. Studies on related 3,3-disubstituted oxetanes have shown that the ring is tolerant to a range of standard synthetic transformations, including some reductions and oxidations, provided that harsh acidic or strongly nucleophilic basic conditions are avoided. nih.gov

Nucleophilic Additions and Condensation Reactions

The aldehyde group of this compound is a prime site for nucleophilic attack and condensation, serving as a gateway to a variety of functionalized oxetane derivatives. The electrophilic nature of the carbonyl carbon, enhanced by the adjacent phenyl group, facilitates reactions with a wide range of nucleophiles. masterorganicchemistry.comsavemyexams.com

Classic nucleophilic additions, such as the Grignard reaction, are readily applicable. vapourtec.compressbooks.puborganic-chemistry.orgleah4sci.com The addition of an organomagnesium halide (R-MgX) to the aldehyde leads to the formation of a secondary alcohol upon acidic workup. This provides a reliable method for introducing new carbon-carbon bonds at the 3-position of the oxetane ring.

Furthermore, the aldehyde functionality enables various condensation reactions. In an Aldol-type reaction, under basic or acidic conditions, the aldehyde can react with an enol or enolate to form a β-hydroxy carbonyl compound. wikipedia.orgbyjus.comlibretexts.org Subsequent dehydration can lead to the formation of an α,β-unsaturated carbonyl system, further extending the synthetic utility.

The Knoevenagel condensation offers another pathway for C-C bond formation, reacting the aldehyde with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) in the presence of a weak base. wikipedia.orgderpharmachemica.comsciensage.info This reaction typically yields a conjugated enone product after dehydration. wikipedia.org

Table 1: Representative Nucleophilic Addition and Condensation Reactions

Reaction TypeNucleophile/ReagentProduct TypeTypical Conditions
Grignard AdditionPhenylmagnesium bromideDi(phenyl)methanol derivative1. Et₂O, rt; 2. H₃O⁺ workup
Aldol (B89426) CondensationAcetoneβ-Hydroxy ketone / EnoneNaOH, H₂O, heat
Knoevenagel CondensationMalononitrileα,β-Unsaturated dinitrilePiperidine, Ethanol, reflux

Olefination and Wittig-Type Reactions

Olefination reactions provide a powerful tool for converting the carbonyl group of this compound into a carbon-carbon double bond. The Wittig reaction, utilizing a phosphonium (B103445) ylide (Ph₃P=CHR), is a cornerstone of this transformation, allowing for the synthesis of various substituted alkenes. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides (where R is an electron-withdrawing group) predominantly form (E)-alkenes, whereas non-stabilized ylides (where R is an alkyl group) favor the formation of (Z)-alkenes. organic-chemistry.orgwikipedia.org

A significant modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction. nrochemistry.comwikipedia.orgorganicchemistrydata.orgalfa-chemistry.com This method employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification. wikipedia.org The HWE reaction with stabilized phosphonates almost exclusively yields the (E)-alkene, offering excellent stereoselectivity. wikipedia.orgorganicchemistrydata.org

Table 2: Exemplary Olefination Reactions

Reaction NameReagentProductExpected Stereoselectivity
Wittig ReactionMethyltriphenylphosphonium bromide / Base3-Phenyl-3-vinyloxetaneN/A
Wittig Reaction (Stabilized Ylide)(Ethoxycarbonylmethyl)triphenylphosphonium bromide / BaseEthyl 3-(3-phenyloxetan-3-yl)acrylate(E)-isomer
Horner-Wadsworth-EmmonsTriethyl phosphonoacetate / NaHEthyl 3-(3-phenyloxetan-3-yl)acrylate(E)-isomer

Transformations of the Phenyl Substituent

Electrophilic Aromatic Substitutions with Controlled Regioselectivity

The phenyl ring of this compound is amenable to electrophilic aromatic substitution (EAS), allowing for further functionalization of the molecule. The substituent already present on the ring—the oxetane-3-carbaldehyde (B578757) group—exerts a strong directing influence on incoming electrophiles. The aldehyde function is a meta-directing, deactivating group due to its electron-withdrawing nature. Therefore, electrophilic attack is expected to occur primarily at the meta-position of the phenyl ring.

Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would introduce the respective functional group at the 3-position of the phenyl ring. It is crucial to employ mild reaction conditions, as the strained oxetane ring can be sensitive to strongly acidic or harsh reagents. scribd.com For instance, the nitration of similar phenyl-substituted cyclic ethers has been shown to require careful control of conditions to avoid ring-opening or oxidation side reactions. dss.go.th

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution

ReactionReagentsExpected Major Product
NitrationHNO₃, H₂SO₄ (conc.)3-(3-Nitrophenyl)oxetane-3-carbaldehyde
BrominationBr₂, FeBr₃3-(3-Bromophenyl)oxetane-3-carbaldehyde
Friedel-Crafts AcylationAcetyl chloride, AlCl₃3-(3-Acetylphenyl)oxetane-3-carbaldehyde

Palladium-Catalyzed Cross-Coupling Reactions at the Phenyl Ring

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. To utilize this chemistry on this compound, a pre-functionalized derivative, typically a halo-substituted version such as 3-(4-bromophenyl)oxetane-3-carbaldehyde, is required. This precursor can be synthesized via the methods outlined in the previous section or from corresponding starting materials.

Once obtained, this halogenated oxetane can participate in a variety of powerful cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a prominent example. Research indicates that 3-bromophenyl oxetane derivatives are viable substrates for Suzuki coupling. This reaction would enable the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the phenyl ring's para-position.

Similarly, the Heck reaction allows for the coupling of the aryl halide with an alkene, while the Sonogashira reaction facilitates coupling with a terminal alkyne, introducing unsaturated moieties. organic-chemistry.orgfrontiersin.org These reactions significantly broaden the structural diversity achievable from the core oxetane scaffold.

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions of 3-(4-Bromophenyl)oxetane-3-carbaldehyde

Reaction NameCoupling PartnerCatalyst/Base System (Typical)Product Type
Suzuki-Miyaura CouplingPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃3-(Biphenyl-4-yl)oxetane-3-carbaldehyde
Heck ReactionStyrenePd(OAc)₂ / P(o-tol)₃ / Et₃N3-(4-Styrylphenyl)oxetane-3-carbaldehyde
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N3-(4-(Phenylethynyl)phenyl)oxetane-3-carbaldehyde

Cascade and Multi-Component Reactions Involving this compound

The aldehyde functionality of this compound makes it an excellent component for cascade and multi-component reactions (MCRs), which enable the rapid construction of complex molecules in a single pot. acs.org

The Ugi four-component reaction (U-4CR) is a prime example. wikipedia.orgorganic-chemistry.orgnih.gov This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a highly functionalized α-aminoacyl amide derivative. organic-chemistry.org The inclusion of this compound in an Ugi reaction would yield complex, peptide-like structures bearing the intact oxetane moiety, a valuable feature for medicinal chemistry applications. nih.gov

Another powerful MCR is the Passerini three-component reaction (P-3CR), which involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgslideshare.netresearchgate.net The high atom economy and convergence of these reactions make them highly efficient for generating molecular diversity from the this compound core. Recent studies have demonstrated the utility of heterocyclic aldehydes in post-Ugi cascade cyclizations, a strategy that could foreseeably be applied to derivatives of this compound to generate novel polycyclic scaffolds. beilstein-journals.org

Table 5: Plausible Multi-Component Reactions

Reaction NameReactantsProduct Class
Ugi Reaction (U-4CR)This compound, Benzylamine, Acetic acid, tert-Butyl isocyanideα-Aminoacyl amide
Passerini Reaction (P-3CR)This compound, Acetic acid, tert-Butyl isocyanideα-Acyloxy amide

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Oxetane (B1205548) Ring Formation Mechanisms

The construction of the strained 3-phenyloxetane-3-carbaldehyde ring system can be achieved through several synthetic strategies, with the Paternò-Büchi reaction and intramolecular Williamson ether synthesis being prominent examples.

The Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene, offers a direct route to the oxetane core. wikipedia.org The mechanism is understood to proceed through the photoexcitation of a carbonyl compound to its triplet state, which then adds to the alkene to form a diradical intermediate. Subsequent intersystem crossing and ring closure yield the oxetane product. lancs.ac.ukmdpi.comcambridgescholars.com For the synthesis of this compound, this would involve the reaction of benzaldehyde (B42025) with an appropriate acrolein derivative. The regioselectivity and stereoselectivity of this reaction are influenced by the stability of the intermediate diradical and steric factors. lancs.ac.uk

Alternatively, the intramolecular Williamson ether synthesis provides a robust method for forming the oxetane ring. This reaction involves the deprotonation of a γ-halohydrin or a related substrate containing a hydroxyl group and a suitable leaving group, followed by an intramolecular SN2 reaction to form the cyclic ether. wikipedia.orgmasterorganicchemistry.comscience.gov The mechanism is a classic example of nucleophilic substitution, where the newly formed alkoxide attacks the carbon bearing the leaving group. masterorganicchemistry.comyoutube.com For this compound, a suitable precursor would be a 2-phenyl-2-(halomethyl)propane-1,3-diol derivative. The efficiency of the cyclization is dependent on the concentration of the substrate to favor the intramolecular pathway over intermolecular polymerization.

Detailed Studies of Ring-Opening Reaction Mechanisms

The inherent ring strain of oxetanes, estimated to be around 107 kcal/mol, is a primary driving force for their ring-opening reactions. utexas.edu These reactions can be initiated by a variety of reagents and proceed through different mechanistic pathways.

Transition State Analysis and Kinetic Studies

Theoretical studies, often employing density functional theory (DFT), have been instrumental in analyzing the transition states of oxetane ring-opening reactions. rsc.orgnih.gov For acid-catalyzed ring-opening, the mechanism typically involves protonation of the oxetane oxygen, followed by nucleophilic attack on one of the α-carbons. The transition state for this SN2-like process involves a partially broken C-O bond and a partially formed bond with the incoming nucleophile. The energy barrier for this process is significantly influenced by the nature of the substituents on the oxetane ring and the strength of the nucleophile. researchgate.net

Kinetic studies provide experimental evidence for the proposed mechanisms. The rate of ring-opening is dependent on factors such as the concentration of the acid catalyst, the nucleophilicity of the attacking species, and the temperature. For 3,3-disubstituted oxetanes like this compound, the reaction kinetics can be complex due to steric hindrance around the reaction center. nih.govacs.org

Influence of Substituents on Ring Strain and Reactivity

The substituents at the 3-position of the oxetane ring play a crucial role in modulating its stability and reactivity. Generally, 3,3-disubstituted oxetanes exhibit greater stability towards ring-opening compared to their monosubstituted or unsubstituted counterparts. researchgate.netnih.govacs.org This increased stability is attributed to steric hindrance, which shields the α-carbons from nucleophilic attack. nih.gov

The phenyl and carbaldehyde groups in this compound have opposing electronic effects. The phenyl group is electron-withdrawing through induction but can be electron-donating through resonance, while the carbaldehyde group is strongly electron-withdrawing. These electronic effects can influence the polarization of the C-O bonds and the stability of any potential carbocationic intermediates that might form during certain ring-opening pathways. The puckering of the oxetane ring is also influenced by the size and nature of the substituents, which in turn affects the ring strain and reactivity. utexas.eduillinois.eduacs.org

Mechanistic Pathways for Aldehyde Functional Group Transformations

The carbaldehyde group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities while potentially retaining the oxetane core.

One of the most common reactions of aldehydes is the Wittig reaction , which converts the carbonyl group into an alkene. The mechanism involves the initial formation of a betaine (B1666868) intermediate from the reaction of the aldehyde with a phosphorus ylide, followed by the formation of an oxaphosphetane. This four-membered ring intermediate then collapses to form the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. nih.gov The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide and the reaction conditions. harvard.eduresearchgate.net

The aldehyde can also be reduced to a primary alcohol using reducing agents like sodium borohydride. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated upon workup to yield the alcohol. acs.org

Photoredox Catalysis and Radical Intermediates in Oxetane Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of organic molecules under mild conditions. In the context of oxetanes, this technology has been utilized to generate radical intermediates, enabling novel carbon-carbon and carbon-heteroatom bond formations.

For 3-aryl-oxetane derivatives, photoredox catalysis can facilitate the generation of benzylic radicals. The mechanism typically involves the single-electron oxidation of a suitable precursor, such as a carboxylic acid derivative, by an excited photocatalyst. The resulting radical cation then undergoes decarboxylation to form the desired radical intermediate. This radical can then engage in various reactions, such as conjugate additions to electron-deficient alkenes. chemrxiv.org

Computational studies have provided insights into the stability and reactivity of these radical intermediates. The strain of the four-membered ring can influence the geometry and energy of the radical, potentially affecting its reactivity and selectivity in subsequent reactions. The presence of the phenyl group stabilizes the radical through resonance, facilitating its formation. rsc.org

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 3-Phenyloxetane-3-carbaldehyde. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom.

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons of the phenyl group, and the methylene (B1212753) protons of the oxetane (B1205548) ring. The aldehyde proton (CHO) characteristically appears far downfield, typically in the range of δ 9.0-10.0 ppm, due to the deshielding effect of the carbonyl group. oregonstate.edu The protons on the phenyl ring would appear in the aromatic region (δ 7.0-8.0 ppm). The four methylene protons of the oxetane ring are diastereotopic and are expected to appear as two distinct sets of signals, likely complex multiplets, in the region of δ 4.0-5.5 ppm. msu.edu

The proton-decoupled ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde is the most deshielded, appearing around δ 190-200 ppm. oregonstate.edulibretexts.org The carbons of the phenyl ring would resonate in the δ 125-150 ppm range. The quaternary carbon (C3) to which the phenyl and aldehyde groups are attached would be found around δ 55-80 ppm, while the oxetane methylene carbons (C2 and C4) would appear in a similar region, typically δ 60-80 ppm. oregonstate.edu

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Data are representative and based on typical chemical shift ranges for the functional groups present)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Aldehyde (-CHO) 9.5 - 10.0 Singlet (s)
Aromatic (C₆H₅) 7.2 - 7.6 Multiplet (m)
Oxetane (-CH₂-) 4.5 - 5.0 Multiplet (m)
Oxetane (-CH₂-) 4.5 - 5.0 Multiplet (m)

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Data are representative and based on typical chemical shift ranges for the functional groups present)

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aldehyde (C=O) 195 - 205
Aromatic (C-ipso) 135 - 145
Aromatic (C-ortho, C-meta, C-para) 125 - 130
Oxetane (C3, quaternary) 60 - 75
Oxetane (C2/C4, -CH₂-) 70 - 85

Two-dimensional (2D) NMR experiments are indispensable for confirming the precise connectivity of atoms. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative.

A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, primarily confirming the connectivity within the oxetane ring's methylene groups. The HMBC experiment is crucial for establishing longer-range (2-3 bond) correlations between protons and carbons. Key expected HMBC correlations would include:

A cross-peak between the aldehyde proton and the quaternary carbon (C3).

Correlations between the oxetane methylene protons and the quaternary C3.

Correlations from the ortho-protons of the phenyl ring to the quaternary C3.

These correlations would definitively piece together the molecular skeleton, confirming the attachment of both the phenyl and carbaldehyde groups to the same carbon of the oxetane ring.

Analysis of proton-proton coupling constants (J-values) within the oxetane ring can also provide conformational information. The magnitude of these couplings is related to the dihedral angles between the protons, which in turn depends on the puckering of the four-membered ring. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. researchgate.net

The IR spectrum of this compound would be dominated by a very strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically found in the region of 1720-1740 cm⁻¹. missouri.edu Another diagnostic feature for the aldehyde is the C-H stretching vibration, which often appears as a pair of medium-intensity bands between 2700-2900 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the oxetane ring would appear just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain bands corresponding to aromatic C=C stretching (around 1600 and 1450 cm⁻¹), and characteristic vibrations of the oxetane ring, including the C-O-C asymmetric stretch, which is often a prominent band around 950-1050 cm⁻¹. umanitoba.ca

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds often give stronger Raman signals. Therefore, the aromatic ring's C=C stretching vibrations would be particularly intense. royalsocietypublishing.orgroyalsocietypublishing.org

Table 3: Expected Vibrational Frequencies for this compound (Data are representative and based on typical vibrational modes for the functional groups present)

Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3000 - 3100 Medium Medium
Aliphatic C-H Stretch (Oxetane) 2850 - 3000 Medium Medium
Aldehyde C-H Stretch 2700 - 2900 Medium Weak
Aldehyde C=O Stretch 1720 - 1740 Strong Medium
Aromatic C=C Stretch 1450 - 1600 Medium-Strong Strong
Oxetane C-O-C Stretch 950 - 1050 Strong Weak

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) provides information on the molecular weight of the compound and its fragmentation pattern upon ionization, which helps to confirm the structure. For this compound (Molecular Weight: 162.19 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 162.

The fragmentation is likely to proceed through several characteristic pathways for aldehydes and ethers:

Loss of the formyl radical: A primary fragmentation would be the cleavage of the C-C bond between the oxetane ring and the carbonyl group, resulting in the loss of a formyl radical (•CHO, 29 Da) to yield a stable cation at m/z 133.

Alpha-cleavage of the oxetane ring: Cleavage of the bonds adjacent to the oxygen atom in the oxetane ring can occur.

Retro [2+2] Cycloaddition: The oxetane ring could undergo a retro [2+2] cycloaddition, breaking into smaller neutral molecules and charged fragments.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound (Data are representative and based on plausible fragmentation pathways)

m/z Value Proposed Fragment Identity Comments
162 [C₁₀H₁₀O₂]⁺˙ Molecular Ion (M⁺˙)
133 [M - CHO]⁺ Loss of formyl radical
105 [C₇H₅O]⁺ Phenylcarbonyl cation
77 [C₆H₅]⁺ Phenyl cation

X-ray Crystallography of this compound Derivatives

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the synthesis of a stable, crystalline derivative (e.g., an oxime, semicarbazone, or hydrazone) provides a viable alternative for structural analysis. researchgate.net Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles. nih.govnih.gov

An X-ray crystallographic study of a derivative would unambiguously confirm the molecular connectivity. Crucially, it would provide precise geometric parameters of the oxetane ring, including the C-C and C-O bond lengths and the degree of ring puckering, which is a key feature of four-membered rings. acs.org The analysis would also reveal the exact orientation of the phenyl substituent and the derivatized aldehyde group relative to the plane of the oxetane ring.

Furthermore, the crystal structure analysis would elucidate the intermolecular interactions that govern the packing of molecules in the crystal lattice. spast.org It is plausible that weak C-H···O hydrogen bonds, involving the oxetane oxygen atom as an acceptor and aromatic or aldehydic C-H groups as donors, could play a significant role in stabilizing the crystal structure. The analysis would also reveal any potential π-π stacking interactions between the phenyl rings of adjacent molecules.

Bond Length and Angle Analysis for Ring Strain Assessment

The significant deviation of the internal bond angles of the oxetane ring from the ideal tetrahedral angle of 109.5° is a primary contributor to its ring strain. beilstein-journals.orgnih.gov For the parent, unsubstituted oxetane, X-ray diffraction studies have provided precise measurements of its bond lengths and angles, which serve as a fundamental reference for understanding substituted derivatives. nih.govacs.org

Table 1: Experimental Bond Lengths and Angles for Unsubstituted Oxetane

ParameterBondValue
Bond LengthC-O1.46 Å
C-C1.53 Å
Bond AngleC-O-C90.2°
C-C-O92.0°
C-C-C84.8°

Note: Data obtained from X-ray crystallography at 90 K. acs.org

The presence of bulky phenyl and carbaldehyde substituents at the C3 position of this compound is expected to induce further distortions in the ring geometry. The introduction of substituents on the oxetane ring can lead to increased eclipsing interactions, which in turn results in a more puckered conformation. acs.org This puckering is a mechanism to alleviate some of the steric strain introduced by the substituents.

Computational studies on various substituted oxetanes have shown that the degree of ring puckering and the endocyclic bond angles are sensitive to the nature and position of the substituents. nih.gov For this compound, it is anticipated that the steric hindrance between the phenyl and carbaldehyde groups, as well as their interactions with the rest of the ring, would lead to a conformation that minimizes these unfavorable interactions. This would likely manifest as adjustments in the C2-C3-C4 and O-C3-C(phenyl) bond angles.

The inherent strain in the oxetane ring is a key factor in its chemical reactivity, often facilitating ring-opening reactions. acs.org The precise bond lengths and angles in this compound would provide a quantitative measure of this strain. While the exact values remain to be determined by specific experimental or computational studies, the fundamental strained nature of the four-membered ring is a certainty.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of 3-phenyloxetane-3-carbaldehyde at the molecular level. These calculations provide a quantitative description of the molecule's electronic distribution and energy.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are used to model the electronic structure of oxetane (B1205548) derivatives. For this compound, these calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is often centered on the electron-deficient carbonyl group of the carbaldehyde substituent. The energy gap between the HOMO and LUMO is a critical reactivity descriptor, with a smaller gap generally indicating higher reactivity. The presence of the electron-withdrawing aldehyde group is expected to lower the LUMO energy, potentially making the molecule more susceptible to nucleophilic attack at the carbonyl carbon. The oxetane ring itself possesses strong σ-electron-withdrawing properties, which can influence the basicity of nearby functional groups.

Global reactivity descriptors derived from these calculations, such as chemical hardness, softness, and electrophilicity index, provide further insights into the molecule's stability and reactivity.

Table 1: Illustrative Calculated Electronic Properties of this compound

PropertyIllustrative ValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, indicating the ability to donate electrons.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons.
HOMO-LUMO Gap4.7 eVA measure of chemical reactivity and stability.
Dipole Moment3.2 DIndicates the overall polarity of the molecule.
Chemical Hardness (η)2.35 eVResistance to change in electron distribution.
Electrophilicity Index (ω)1.5 eVA measure of the propensity to accept electrons.

Note: The values in this table are illustrative and representative of what would be expected from DFT calculations on similar aromatic-substituted oxetanes.

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts, a theoretical spectrum can be generated that aids in the assignment of experimental signals.

For this compound, DFT calculations would predict characteristic IR stretching frequencies for the C=O bond of the aldehyde (typically around 1720-1740 cm⁻¹), C-O-C stretching of the oxetane ring, and various vibrations associated with the phenyl group.

Similarly, ¹H and ¹³C NMR chemical shifts can be computed. The protons on the oxetane ring would show characteristic shifts, and the aldehyde proton would appear at a significantly downfield position (around 9-10 ppm). The carbon signals for the oxetane ring, the carbonyl group, and the phenyl ring can also be predicted with good accuracy.

Table 2: Illustrative Calculated Spectroscopic Parameters for this compound

ParameterIllustrative Calculated ValueExperimental Correlation
C=O Stretch (IR)1735 cm⁻¹Strong absorption in the infrared spectrum.
Oxetane C-O-C Stretch (IR)~980 cm⁻¹Characteristic vibration of the oxetane ring.
Aldehyde ¹H NMR Shift9.8 ppmSinglet in the downfield region of the ¹H NMR spectrum.
Oxetane CH₂ ¹H NMR Shift4.5-5.0 ppmDistinct signals for the methylene (B1212753) protons of the oxetane ring.
Carbonyl ¹³C NMR Shift~200 ppmCharacteristic chemical shift for an aldehyde carbon.

Note: These values are illustrative and based on typical ranges for similar functional groups and structures.

Conformational Analysis and Ring Puckering Simulations

The four-membered oxetane ring is not perfectly planar and can adopt a puckered conformation to relieve ring strain. The degree of puckering is influenced by the substituents on the ring acs.org. For this compound, the presence of two substituents at the C3 position is expected to increase the puckering of the ring due to unfavorable eclipsing interactions acs.org.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states. For this compound, a key reaction of interest is the ring-opening of the strained oxetane.

Under acidic conditions, the oxetane oxygen can be protonated, making the ring more susceptible to nucleophilic attack nih.gov. Theoretical modeling can be used to calculate the energy barriers for different ring-opening pathways, for example, attack at C2 versus C4. The calculations can also characterize the geometry of the transition states, providing insights into the stereochemistry of the reaction. For nucleophilic attack on the oxetane ring, the mechanism often proceeds via an SN2-like transition state researchgate.net.

The reactivity of the aldehyde group, for instance, in nucleophilic addition reactions, can also be modeled to predict its susceptibility to various reagents and to understand the influence of the oxetane and phenyl substituents on its reactivity.

Molecular Dynamics Simulations for Dynamic Behavior of Oxetane Systems

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations can be used to study the conformational flexibility of this compound in different environments, such as in solution.

By simulating the molecule in a box of solvent molecules (e.g., water), one can observe how the solvent interacts with the different functional groups and how this affects the molecule's conformation and dynamics. For instance, the hydrogen-bonding ability of the oxetane oxygen and the carbonyl oxygen can be investigated nih.gov. MD simulations are also useful for exploring the thermodynamics of processes like ligand binding in a biological context, which is relevant given the increasing use of oxetanes in drug discovery acs.org.

Analysis of Strain Energy and Aromaticity in the Context of Reactivity

The reactivity of the oxetane ring is largely driven by its inherent ring strain, which is approximately 106 kJ/mol (25.5 kcal/mol) utexas.edu. This strain energy can be calculated computationally using methods such as homodesmotic reactions nih.gov. These reactions are designed so that the number and types of bonds are conserved on both sides of the equation, allowing for the isolation of the strain energy of the cyclic system. The strain in this compound is a key factor in its propensity to undergo ring-opening reactions.

Applications in Complex Molecule Synthesis

3-Phenyloxetane-3-carbaldehyde as a Versatile Chiral Building Block

This compound, particularly in its enantiomerically pure forms, serves as a versatile chiral building block for the synthesis of complex molecules. The "chiral pool" approach in organic synthesis utilizes readily available, enantiomerically pure compounds from natural sources to introduce chirality into synthetic targets. While not a natural product itself, the enantioselective synthesis of oxetanes allows for its use in a similar capacity, providing a synthetically accessible source of chirality. mdpi.comresearchgate.net

The presence of both a chiral quaternary center and a reactive aldehyde functional group allows for a variety of stereoselective transformations. The aldehyde can undergo nucleophilic additions, reductions, oxidations, and olefination reactions, while the oxetane (B1205548) ring can participate in ring-opening reactions under specific conditions. This dual reactivity enables the elaboration of the molecule in multiple directions, making it a valuable synthon for creating diverse and complex chiral molecules.

Key Transformations and Applications:

TransformationReagents/ConditionsResulting Functional Group/MotifApplication
Nucleophilic AdditionGrignard reagents, organolithiumsSecondary alcoholIntroduction of new stereocenters
ReductionNaBH4, LiAlH4Primary alcoholFurther functionalization
OxidationPCC, DMPCarboxylic acidAmide bond formation, esterification
Wittig ReactionPhosphonium (B103445) ylidesAlkeneCarbon-carbon bond formation
Reductive AminationAmines, NaBH3CNAmineSynthesis of chiral ligands, pharmaceuticals

The strategic incorporation of this building block allows for the efficient construction of molecules with defined stereochemistry, which is crucial in medicinal chemistry and materials science.

Integration into Total Synthesis Strategies of Natural Products (if applicable)

While specific examples of the direct integration of this compound into the total synthesis of natural products are not extensively documented, the oxetane motif is present in a number of biologically active natural products. The synthesis of these molecules often relies on the construction of the oxetane ring at a key step. The availability of functionalized oxetanes like this compound provides a potential shortcut in such synthetic endeavors.

For instance, the synthesis of oxetane-containing natural products could benefit from a strategy where the pre-formed and functionalized oxetane core is introduced early in the synthetic sequence. The aldehyde group of this compound would serve as a handle for chain elongation and further elaboration to construct the remainder of the natural product skeleton. This approach can lead to more convergent and efficient synthetic routes. beilstein-journals.org

Development of Novel Methodologies Utilizing the Oxetane-Carbaldehyde Motif

The unique combination of a strained ring and a reactive functional group in this compound makes it an excellent substrate for the development of new synthetic methodologies. The ring strain of the oxetane can be harnessed as a driving force for ring-opening and ring-expansion reactions, leading to the formation of larger, more complex heterocyclic systems.

For example, reactions involving the aldehyde, followed by an intramolecular reaction involving the oxetane ring, can lead to the formation of novel bicyclic or spirocyclic systems. Lewis acid or transition metal catalysis can be employed to control the reactivity and selectivity of these transformations. The development of such methodologies expands the toolbox of synthetic chemists and provides access to previously inaccessible molecular scaffolds.

Precursor for Advanced Heterocyclic Scaffolds and Spirocyclic Systems

This compound is a valuable precursor for the synthesis of advanced heterocyclic scaffolds and spirocyclic systems, which are important motifs in many biologically active compounds and functional materials.

Synthesis of Heterocyclic Scaffolds:

The aldehyde functionality can be readily converted into other functional groups that can participate in cyclization reactions. For example, conversion of the aldehyde to an amine followed by intramolecular cyclization could lead to the formation of azetidine- or pyrrolidine-fused oxetanes. Alternatively, reaction of the aldehyde with bifunctional nucleophiles can be used to construct a variety of five- and six-membered heterocyclic rings appended to the oxetane core. nih.govamazonaws.com

Synthesis of Spirocyclic Systems:

Spirocycles, compounds where two rings share a single atom, are of significant interest in medicinal chemistry. The quaternary carbon of this compound provides an ideal anchor point for the construction of spirocyclic systems. Intramolecular reactions, where a substituent introduced via the aldehyde functionality attacks one of the methylene (B1212753) groups of the oxetane ring, can lead to the formation of spirocyclic ethers. Furthermore, the oxetane ring itself can be a precursor to other spirocyclic systems through ring-expansion reactions. beilstein-journals.orgnih.govrsc.org The Paternò–Büchi reaction is another powerful tool for the synthesis of spirocyclic oxetanes. rsc.org

Examples of Potential Heterocyclic and Spirocyclic Systems Derived from this compound:

Starting Material DerivativeReaction TypeResulting System
Amino-alcohol derived from the aldehydeIntramolecular cyclizationFused oxetane-pyrrolidine
Diol derived from the aldehydeAcid-catalyzed rearrangementSpirocyclic tetrahydrofuran (B95107)
Reaction with a 1,3-dinucleophileCondensation/cyclizationOxetane-substituted dihydropyrimidine

The versatility of this compound as a starting material for these complex structures underscores its importance in modern synthetic chemistry.

Future Research Directions and Emerging Opportunities

Exploration of Unconventional Reactivity Pathways

The exploration of unconventional reactivity pathways for 3-phenyloxetane-3-carbaldehyde is a promising frontier. The molecule's bifunctional nature—possessing both a strained ether and an electrophilic aldehyde—allows for unique intramolecular and intermolecular transformations that are yet to be fully investigated.

Tandem Ring-Opening and Cyclization Reactions: A significant area of future research involves designing tandem reactions where the oxetane (B1205548) ring is opened by an intramolecular nucleophile generated from a reaction at the aldehyde. For instance, conversion of the aldehyde to an enolate or a related nucleophile could trigger an intramolecular attack on the oxetane ring, leading to complex polycyclic structures. Acid-catalyzed intramolecular cyclizations, where the oxetane is activated and subsequently attacked by a tethered nucleophile, represent another viable strategy. nih.govnih.gov

Photochemical Transformations: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, is a well-known method for oxetane synthesis. beilstein-journals.orgnih.gov Reversing this logic, future studies could explore the photochemical reactivity of the aldehyde group in this compound in the presence of various alkenes or alkynes, potentially leading to novel spirocyclic or fused oxetane systems.

Radical-Mediated Functionalization: Investigating the behavior of the oxetane ring under radical conditions is an underexplored area. The generation of radicals from oxetanes has been reported, opening possibilities for C-C bond formation. beilstein-journals.org Research could focus on generating a radical at the aldehyde (e.g., via photoredox catalysis) and studying its subsequent interaction with the oxetane ring or other molecules.

Development of Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is crucial for the broader application of this compound and its derivatives. Future research will likely focus on green chemistry principles to minimize waste and energy consumption.

Biocatalysis: A significant opportunity lies in the use of enzymes for the synthesis and transformation of oxetanes. Recent discoveries have highlighted the potential of engineered halohydrin dehalogenases to catalyze the enantioselective formation and ring-opening of oxetanes. nih.govrepec.orgresearchgate.netresearchgate.net This biocatalytic platform could be adapted for the asymmetric synthesis of chiral this compound derivatives or their subsequent stereoselective transformations. nih.govresearchgate.net Such enzymatic processes operate under mild conditions and offer high selectivity, positioning them as sustainable alternatives to traditional chemical methods. researchgate.net

C-H Functionalization: Modern synthetic methods that avoid pre-functionalized starting materials are highly desirable. A novel approach for oxetane synthesis involves the direct C-H functionalization of alcohols. nih.govacs.orgsemanticscholar.org Future work could aim to develop a one-pot synthesis of this compound from a readily available diol precursor via a selective C-H activation and cyclization strategy, thereby streamlining the synthetic route. nih.gov

Renewable Feedstocks: Long-term research could investigate the synthesis of the core structure from renewable feedstocks. While challenging, this would represent a major advancement in the sustainable production of this valuable building block.

Table 1: Comparison of Potential Sustainable Synthetic Strategies
StrategyPotential AdvantagesKey Research Challenges
Biocatalysis (e.g., using Halohydrin Dehalogenase)High enantioselectivity, mild reaction conditions, environmentally benign. nih.govresearchgate.netEnzyme discovery and engineering for specific substrate, scalability of the process. nih.gov
C-H FunctionalizationHigh atom economy, use of simpler starting materials (alcohols). nih.govacs.orgAchieving high selectivity for the desired C-H bond, catalyst development.
Photocatalysis (e.g., Paternò-Büchi)Uses light as a reagent, potential for novel structures. beilstein-journals.orgmdpi.comSubstrate-dependent reactivity and selectivity, requirement for specialized equipment. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and efficiency.

Handling Unstable Intermediates: Flow chemistry is particularly adept at handling highly reactive or unstable intermediates due to short residence times and excellent heat and mass transfer. acs.orgnih.gov For example, the generation of highly unstable 3-oxetanyllithium for nucleophilic addition has been successfully demonstrated using flow technology. acs.orgnih.gov A similar approach could be used to generate nucleophilic species from the aldehyde of this compound for immediate reaction, minimizing decomposition.

Multi-step Synthesis: Integrating multiple reaction steps into a single, continuous process can significantly streamline the synthesis of complex molecules derived from this compound. beilstein-journals.org This approach avoids the isolation and purification of intermediates, reducing waste and saving time. Future work could focus on developing a telescoped flow synthesis of a pharmaceutically relevant target starting from this oxetane building block.

High-Throughput Experimentation: Automated synthesis platforms can be used for the rapid generation of libraries of this compound derivatives. By systematically varying reaction partners and conditions, researchers can quickly explore a vast chemical space, which is invaluable for drug discovery and materials science.

Design of Novel Catalytic Systems for Oxetane Functionalization

Catalysis is key to unlocking the synthetic potential of oxetanes. The development of new catalytic systems will enable more efficient, selective, and versatile transformations of this compound.

Asymmetric Catalysis: Given the importance of chirality in bioactive molecules, developing catalytic asymmetric methods is a high priority. Chiral Brønsted acids and scandium-based catalysts paired with Box ligands have shown promise in the asymmetric ring-opening of oxetanes by various nucleophiles. nih.govrsc.orgacs.org Future research should focus on designing catalysts that can differentiate between the two enantiomers of a chiral oxetane or create new stereocenters with high enantioselectivity during the functionalization of the aldehyde or the ring-opening of the oxetane.

Lewis Acid Catalysis: Lewis acids like In(OTf)₃ have been used to catalyze the intramolecular ring-opening of 3-amido oxetanes. nih.gov The development of new, more robust, and recyclable Lewis acid catalysts could provide milder and more efficient pathways for transforming this compound.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. This technology could be applied to generate radical intermediates from the aldehyde or oxetane moiety, enabling novel C-C and C-heteroatom bond formations under mild conditions. A recent breakthrough in catalytic difluorocarbene insertion to create fluorinated oxetanes highlights the potential for novel catalytic strategies to access valuable derivatives. news-medical.netsciencedaily.com

Table 2: Emerging Catalytic Systems for Oxetane Chemistry
Catalyst TypeExample ReactionPotential Application for this compound
Chiral Brønsted AcidsAsymmetric desymmetrization of oxetanes. nih.govnsf.govEnantioselective ring-opening reactions.
Chiral Lewis Acids (e.g., Sc(OTf)₃/Box)Asymmetric intramolecular oxetane opening. acs.orgSynthesis of enantioenriched polycyclic compounds.
Biocatalysts (Enzymes)Enantioselective formation and ring-opening. nih.govresearchgate.netGreen synthesis of chiral derivatives and precursors.
Photoredox CatalystsRadical-mediated bond formations.Novel functionalization at the aldehyde or via C-H activation.

Computational Design and Prediction of New this compound Derivatives

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. Applying these methods to this compound can accelerate the discovery of new derivatives with desired properties.

Predicting Physicochemical Properties: The oxetane motif is known to favorably modulate physicochemical properties relevant to drug discovery, such as solubility, lipophilicity, and metabolic stability. nih.govnih.govacs.orgnih.gov Computational models can be used to predict these properties for virtual libraries of derivatives. This allows researchers to prioritize the synthesis of compounds with the most promising drug-like characteristics.

Guiding Synthesis and Reactivity: Density Functional Theory (DFT) calculations can elucidate reaction mechanisms, such as the intramolecular acyl-transfer pathway suggested for oxetane desymmetrization. nsf.gov These insights can help chemists understand unexpected outcomes and design more efficient synthetic routes or novel catalytic systems for transforming this compound.

Machine Learning for Drug Discovery: Artificial intelligence and machine learning algorithms can be trained on large datasets of chemical structures and their biological activities to identify novel compounds with high predicted potency for a specific biological target. oxfordglobal.combioengineer.org By using this compound as a starting scaffold, these generative models can design new, synthetically accessible molecules for drug discovery campaigns. oxfordglobal.com This in silico approach can significantly reduce the time and cost associated with the early stages of drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Phenyloxetane-3-carbaldehyde, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or oxetane ring formation followed by aldehyde functionalization. For example, a Vilsmeier-Haack reaction may introduce the aldehyde group to the oxetane core. Key conditions include temperature control (e.g., 70–90°C for oxetane ring formation ), inert atmosphere (argon/nitrogen), and stoichiometric ratios of reagents like phosphorus oxychloride for aldehyde activation. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Reaction Step Critical Parameters Yield Optimization Tips
Oxetane ring formationTemperature (70–90°C), anhydrous solventUse molecular sieves to maintain dryness
Aldehyde functionalizationStoichiometry of POCl₃/DMF complexMonitor reaction progress via TLC

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight containers under inert gas (argon) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to light and moisture, as aldehyde groups are prone to degradation. For long-term storage, consider lyophilization or freezing at -20°C in amber vials .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aldehyde protons (δ ~9.5–10.0 ppm) and oxetane ring carbons (δ ~70–85 ppm). Compare with reference data for analogous oxetanes .
  • FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and oxetane C-O-C vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron density of the aldehyde group and oxetane ring strain. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. Validate models with experimental kinetic data (e.g., rate constants for reactions with Grignard reagents) .

Q. What strategies resolve contradictions in reported biological activity data for oxetane-carbaldehyde derivatives?

  • Methodological Answer :

  • Systematic SAR Studies : Compare substituent effects on the phenyl ring (e.g., electron-withdrawing vs. donating groups) using standardized assays (e.g., MIC for antimicrobial activity) .

  • Data Triangulation : Cross-validate results via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and replicate experiments under controlled humidity/temperature .

    Reported Contradiction Resolution Strategy Example from Literature
    Variability in IC₅₀ valuesUse internal controls (e.g., cisplatin)Kumar et al. (2018) standardized assays with positive controls

Q. How can X-ray crystallography elucidate the conformational flexibility of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond angles (e.g., C-O-C in oxetane ~90–100°) and torsion angles influencing ring puckering. Refinement software (e.g., SHELXL) analyzes thermal motion parameters to assess dynamic behavior. Compare with solution-phase NMR data to identify solvent-induced conformational changes .

Methodological Design Considerations

Q. What experimental design principles minimize side reactions during the synthesis of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Optimize reagent equivalents and temperature using a factorial design (e.g., 2³ factorial matrix).
  • In Situ Monitoring : Use ReactIR or LC-MS to detect intermediates like oxetane ring-opened byproducts .

Q. How can researchers validate the purity of this compound for pharmacological studies?

  • Methodological Answer :

  • HPLC-DAD/MS : Use a C18 column (5 µm, 250 mm × 4.6 mm) with acetonitrile/water (0.1% formic acid) gradient. Purity >95% is required for in vivo studies.
  • Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.